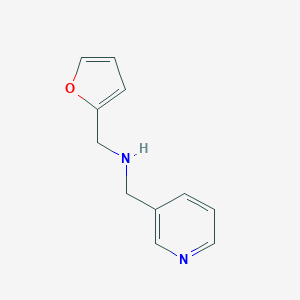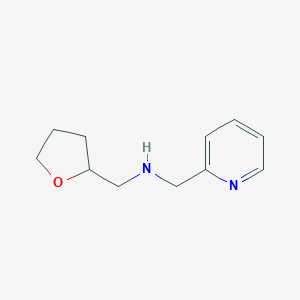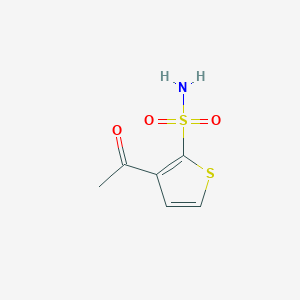
3-Acetylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylthiophene-2-sulfonamide, also known as ATS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ATS is a heterocyclic compound that contains a thiophene ring, an acetyl group, and a sulfonamide group. It is a white to light yellow crystalline powder that is soluble in water and organic solvents. ATS has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 3-Acetylthiophene-2-sulfonamide is not fully understood. However, it is believed that 3-Acetylthiophene-2-sulfonamide exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. 3-Acetylthiophene-2-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in bacterial and fungal cell wall synthesis, leading to their death.
Effets Biochimiques Et Physiologiques
3-Acetylthiophene-2-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce the expression of certain genes involved in the regulation of cell cycle and apoptosis. 3-Acetylthiophene-2-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. Additionally, 3-Acetylthiophene-2-sulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Acetylthiophene-2-sulfonamide is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of cancer therapeutics. Additionally, 3-Acetylthiophene-2-sulfonamide has been shown to have low toxicity towards normal cells, making it a safe option for the treatment of cancer. However, one of the main limitations of 3-Acetylthiophene-2-sulfonamide is its poor solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 3-Acetylthiophene-2-sulfonamide. One direction is the development of more efficient and selective synthesis methods for 3-Acetylthiophene-2-sulfonamide. Another direction is the investigation of the mechanism of action of 3-Acetylthiophene-2-sulfonamide, which can provide insights into its potential applications in various fields. Additionally, the development of novel drug delivery systems for 3-Acetylthiophene-2-sulfonamide can improve its bioavailability and efficacy. Finally, the investigation of the potential applications of 3-Acetylthiophene-2-sulfonamide in material science can lead to the development of new materials with unique properties.
Applications De Recherche Scientifique
3-Acetylthiophene-2-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that 3-Acetylthiophene-2-sulfonamide exhibits potent antitumor activity against various cancer cell lines. It has also been shown to possess antibacterial and antifungal properties. 3-Acetylthiophene-2-sulfonamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and fungal infections.
Propriétés
Numéro CAS |
138890-88-7 |
|---|---|
Nom du produit |
3-Acetylthiophene-2-sulfonamide |
Formule moléculaire |
C6H7NO3S2 |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
3-acetylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H7NO3S2/c1-4(8)5-2-3-11-6(5)12(7,9)10/h2-3H,1H3,(H2,7,9,10) |
Clé InChI |
NJFKNKDJFNPJGY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=C1)S(=O)(=O)N |
SMILES canonique |
CC(=O)C1=C(SC=C1)S(=O)(=O)N |
Synonymes |
3-Acetyl-2-thiophenesulfonamide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

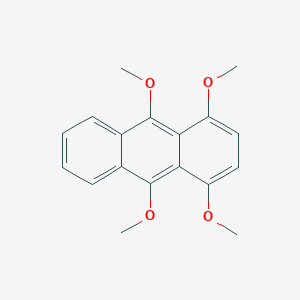

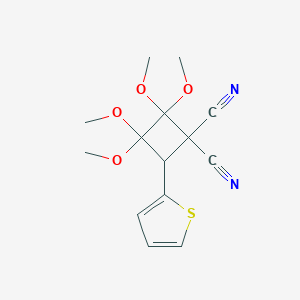
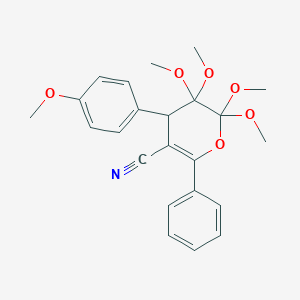

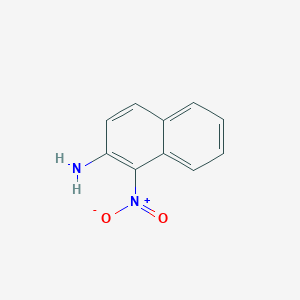


![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)


